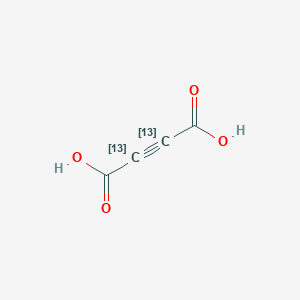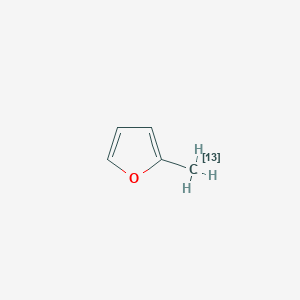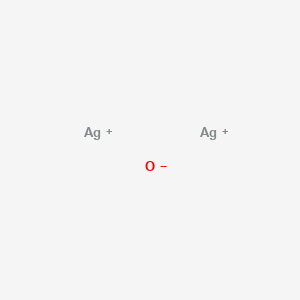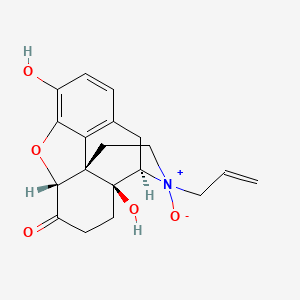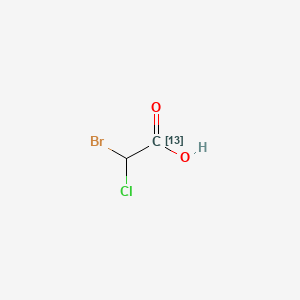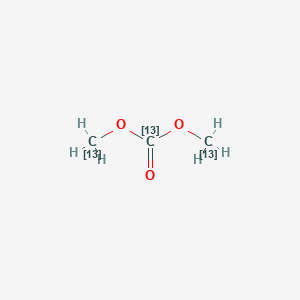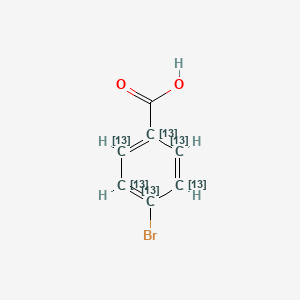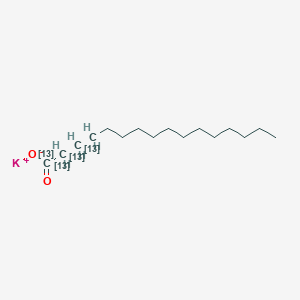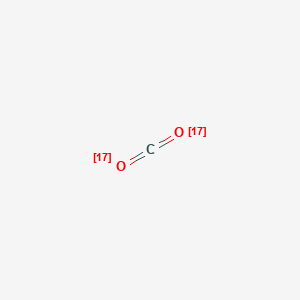
Methane(~17~O_2_)dione
Overview
Description
C-ferrocene, is a chemical compound that belongs to the class of organometallic compounds. It is composed of two ferrocene units linked by a methylene bridge and a keto group attached to the central carbon atom. This compound is an air-sensitive yellow solid that is soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile.
Preparation Methods
Methane(~17~O_2_)dione can be synthesized through various methods. One common method involves the reaction of ferrocene with malonic acid in the presence of thionyl chloride. Another method includes the reaction of ferrocenyl acetic acid with phosphorous pentoxide. The product can be purified by column chromatography or recrystallization from a suitable solvent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methane(~17~O_2_)dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of a yellow oxidized product.
Scientific Research Applications
Chemistry: It is used as a catalyst for various organic reactions such as the Knoevenagel condensation and Diels-Alder reactions.
Biology: Limited research has been conducted on its biological properties, but in vitro studies have demonstrated that Methane(~17~O_2_)dione can inhibit the growth of cancer cells by inducing apoptosis.
Medicine: Its potential as an anticancer agent is being explored due to its ability to induce apoptosis in cancer cells.
Industry: this compound is used in the development of magnetic materials and data storage devices due to its paramagnetic properties.
Mechanism of Action
The mechanism by which Methane(~17~O_2_)dione exerts its effects involves its interaction with molecular targets and pathways. As an anticancer agent, it induces apoptosis in cancer cells, although the exact molecular targets and pathways involved are still under investigation. Its paramagnetic properties make it an attractive candidate for use in magnetic materials and data storage devices.
Comparison with Similar Compounds
Methane(~17~O_2_)dione can be compared with other similar organometallic compounds, such as ferrocene and its derivatives. . Similar compounds include:
- Ferrocene
- Ferrocenyl acetic acid
- 1,1’-Dioxoferrocene
These compounds share some structural similarities but differ in their specific functional groups and applications.
Properties
InChI |
InChI=1S/CO2/c2-1-3/i2+1,3+1 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CURLTUGMZLYLDI-SUEIGJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=[17O])=[17O] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497244 | |
| Record name | Methane(~17~O_2_)dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
46.009 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173018-47-7 | |
| Record name | Methane(~17~O_2_)dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



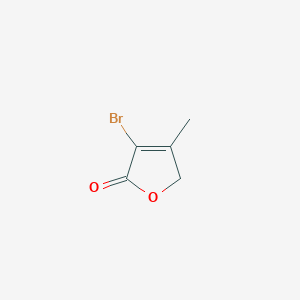
![(1R,2R,4S,5S)-3,9-dioxatricyclo[3.3.1.02,4]nonan-7-one](/img/structure/B3333489.png)
![7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3333495.png)
